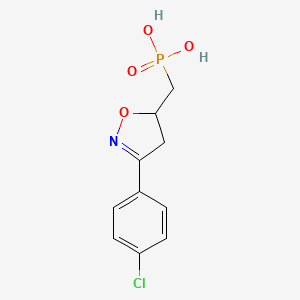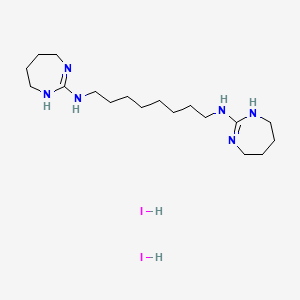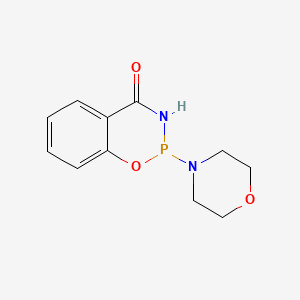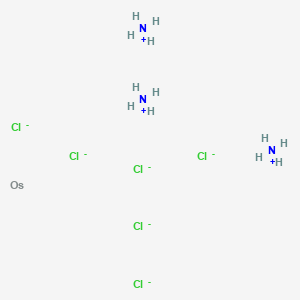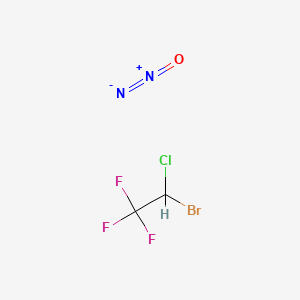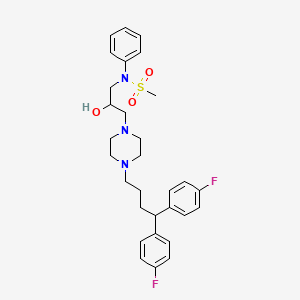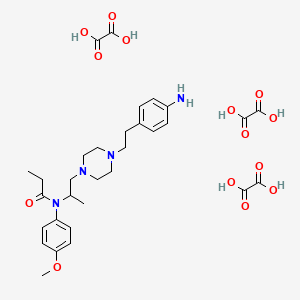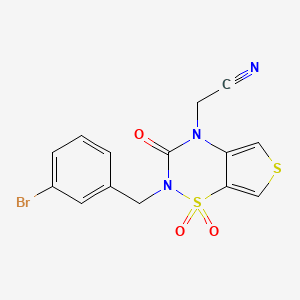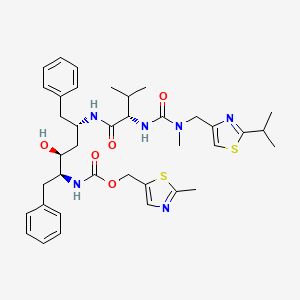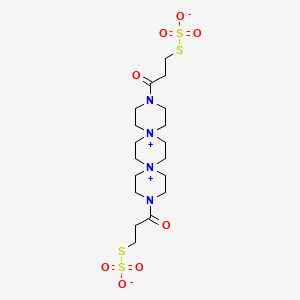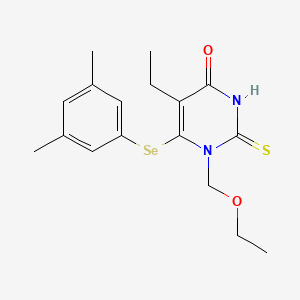
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the seleno group, ethoxymethyl group, and thioxo group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct attachment of these groups. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the seleno, ethoxymethyl, or thioxo groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group is known to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or modulation of redox-sensitive pathways. The ethoxymethyl and thioxo groups may also contribute to its overall activity by influencing its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups. Similar compounds include other pyrimidinones with different substituents, such as 6-(phenylseleno)-1-(methoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and 6-(3,5-dimethylphenyl)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The presence of the seleno group in 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is particularly noteworthy, as it imparts unique chemical and biological properties that are not observed in its analogs.
Propriétés
Numéro CAS |
172255-91-3 |
|---|---|
Formule moléculaire |
C17H22N2O2SSe |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2SSe/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
Clé InChI |
RRESONXUUJGQJV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=S)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


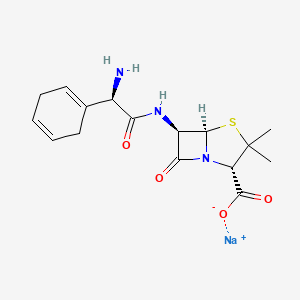

![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

